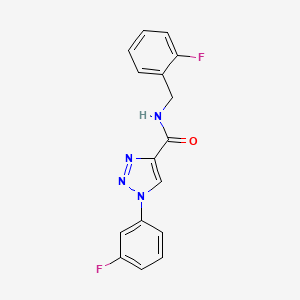
N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It includes a 1,2,3-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms. The molecule also contains two fluorophenyl groups, which are benzene rings with a fluorine atom attached, and a carboxamide group, which is a common functional group in biochemistry .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have synthesized and characterized derivatives related to N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, exploring their intermolecular interactions through experimental and theoretical analysis. Studies such as the one by Shukla et al. (2014) have synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures to identify various types of intermolecular interactions, including C–H⋯O, C–H⋯π, and lp⋯π interactions, which were further characterized using ab initio quantum mechanical calculations (Shukla et al., 2014).
Biological Activities and Potential Applications
Several studies have focused on the synthesis of compounds with similar structures to assess their biological activities, especially their anticancer and antimicrobial properties. For instance, compounds synthesized by Saleem et al. (2018) were evaluated for their enzyme inhibition potential, suggesting their applicability in controlling diseases like Alzheimer's and diabetes. The study emphasizes the usefulness of DFT and XRD analyses in understanding the drug binding mechanism and action (Saleem et al., 2018). Additionally, Jadhav et al. (2017) synthesized novel 1,4-disubstituted 1,2,3-triazole derivatives, demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Advanced Materials and Chemical Analysis
Research also extends to the development of new materials and analytical methods. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for benzamide derivatives through microwave-assisted Fries rearrangement, contributing to the advancement of synthetic chemistry and material science (Moreno-Fuquen et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-5-3-6-13(8-12)22-10-15(20-21-22)16(23)19-9-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZXTMOTMOMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
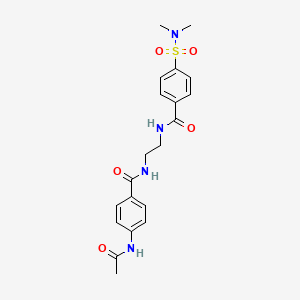
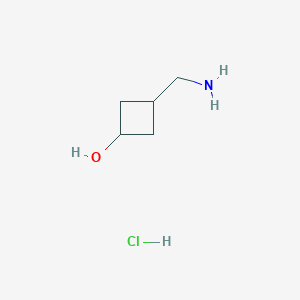
![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
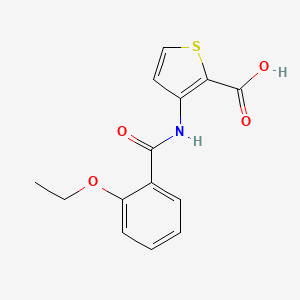
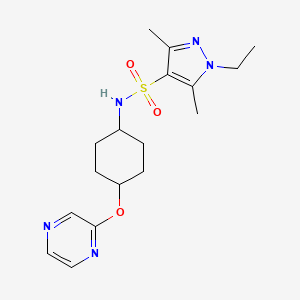
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)